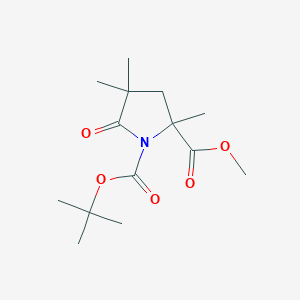![molecular formula C18H26O7 B12287478 Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-phénylméthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol est une molécule organique complexe avec une structure unique. Il présente plusieurs centres chiraux et un système cyclique fusionné, ce qui en fait un sujet intéressant pour la recherche chimique et la synthèse.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-phénylméthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol implique généralement plusieurs étapes :
Formation du cycle pyrano[3,4-b][1,4]dioxine : Cette étape implique souvent la cyclisation d’un précurseur approprié dans des conditions acides ou basiques.
Introduction de groupes méthoxy et méthyle : Ces groupes sont généralement introduits par des réactions de méthylation à l’aide de réactifs comme l’iodure de méthyle ou le sulfate de diméthyle.
Fixation du groupe phénylméthoxy : Cette étape peut être réalisée par des réactions d’éthérification, souvent à l’aide de phénylméthanol et d’un agent d’activation approprié comme le chlorure de tosyle.
Fonctionnalisation finale : Le groupe hydroxyle en position 8 est généralement introduit par des réactions de réduction sélective ou d’hydrolyse.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté. Cela pourrait inclure :
Catalyse : Utiliser des catalyseurs pour améliorer l’efficacité de la réaction.
Chimie de flux : Mettre en œuvre des réacteurs à flux continu pour améliorer le contrôle de la réaction et la capacité de production.
Techniques de purification : Utiliser des méthodes de purification avancées comme la chromatographie et la cristallisation pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-phénylméthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol : peut subir diverses réactions chimiques, notamment :
Oxydation : Utiliser des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction : Utiliser des agents réducteurs comme l’hydrure de lithium et d’aluminium pour modifier des groupes fonctionnels spécifiques.
Substitution : Effectuer des réactions de substitution nucléophile ou électrophile pour remplacer certains groupes par d’autres.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide pour la substitution nucléophile.
Produits principaux
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’alcanes.
Substitution : Introduction de nouveaux groupes fonctionnels comme les halogénures ou les amines.
Applications de la recherche scientifique
Chimie
Synthèse de molécules complexes : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyseurs chiraux : Employé dans le développement de catalyseurs chiraux pour la synthèse asymétrique.
Biologie
Inhibition enzymatique : Étudié pour son potentiel à inhiber des enzymes spécifiques en raison de sa structure unique.
Voies biologiques : Investigé pour son rôle dans la modulation des voies biologiques.
Médecine
Développement de médicaments : Exploré comme un composé d’amorce potentiel pour le développement de nouveaux produits pharmaceutiques.
Agents thérapeutiques : Évalué pour ses propriétés thérapeutiques dans le traitement de diverses maladies.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Agriculture : Investigé pour son utilisation potentielle dans les produits chimiques agricoles.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
Mécanisme D'action
Le mécanisme d’action de (2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-phénylméthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Sa structure unique lui permet de se lier à des sites spécifiques, modulant l’activité de ces cibles et influençant diverses voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-méthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol
- (2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-éthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol
Unicité
La présence du groupe phénylméthoxy dans (2S,3S,4aS,5R,8S,8aR)-2,3-diméthoxy-2,3-diméthyl-5-phénylméthoxy-5,7,8,8a-tétrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-ol le distingue des composés similaires. Ce groupe peut influencer considérablement la réactivité chimique et l’activité biologique du composé, ce qui en fait une molécule unique et précieuse pour la recherche et les applications.
Propriétés
IUPAC Name |
2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)





![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)
